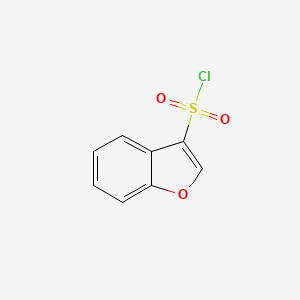

Benzofuran-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran-3-sulfonyl chloride is an organic compound. It is a white to light yellow solid. It is mainly used in organic synthesis as an important reagent for aromatic anhydrides, which can react with amines to prepare different derivatives . It can also be used as an intermediate in dye synthesis .

Synthesis Analysis

The synthesis of Benzofuran-3-sulfonyl chloride is usually achieved by reacting benzofuran with sulfonyl chloride . In the synthesis of 2,3-disubstituted benzofuran, it can be completed by a one-step reaction. It is prepared by coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .Molecular Structure Analysis

The molecular structure of Benzofuran-3-sulfonyl chloride consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a versatile and unique physicochemical property that is present in many drugs .Chemical Reactions Analysis

Benzofuran-3-sulfonyl chloride is used in organic synthesis as a reagent for aromatic anhydrides, which can react with amines to prepare different derivatives . It can also be used as an intermediate in dye synthesis .Physical And Chemical Properties Analysis

Benzofuran-3-sulfonyl chloride is a white to light yellow solid . Its chemical formula is C8H5ClO3S and its molecular weight is 216.6415 .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . They have been used in the development of anticancer agents . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Properties

Benzofuran derivatives have demonstrated significant antibacterial properties . They have been found to be active against various disease-causing agents, including bacteria .

Anti-Oxidative Effects

These compounds also exhibit anti-oxidative activities . This makes them potentially useful in treating conditions associated with oxidative stress.

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For instance, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Enzyme Inhibition

Benzofuran derivatives act as efficient enzyme inhibitors . They inhibit enzymes like carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and LSD1 (lysine specific demethylase 1) .

Use in Polymer Synthesis

Benzofuran derivatives are also widely harnessed in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Use in Dye Synthesis

These compounds have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Drug Development

Benzofuran compounds are potential natural drug lead compounds . They are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Safety And Hazards

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, Benzofuran-3-sulfonyl chloride, as a benzofuran compound, may have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

1-benzofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDUPXNJBYSRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-3-sulfonyl chloride | |

CAS RN |

1051942-46-1 |

Source

|

| Record name | 1-benzofuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-butyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2629681.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)

![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2629688.png)

![N-(3,4-dimethoxyphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2629690.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2629694.png)

![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)